3-(2,4-Dinitrophenoxy)aniline
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Overview
Description
3-(2,4-Dinitrophenoxy)aniline is an organic compound that features both an aniline group and a dinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenoxy)aniline typically involves the reaction of 2,4-dinitrophenol with aniline. One common method is the nucleophilic aromatic substitution reaction where 2,4-dinitrophenol reacts with aniline in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction can be represented as follows:
2,4-Dinitrophenol+Aniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitrophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 3-(2,4-diaminophenoxy)aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-(2,4-Dinitrophenoxy)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,4-Dinitrophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, the nitro groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitroaniline: Used in the production of dyes and as an intermediate in organic synthesis.
3,4-Dinitroaniline: Similar in structure but with different reactivity and applications.
Uniqueness
3-(2,4-Dinitrophenoxy)aniline is unique due to the presence of both an aniline group and a dinitrophenoxy group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
2363-31-7 |
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Molecular Formula |
C12H9N3O5 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-(2,4-dinitrophenoxy)aniline |
InChI |
InChI=1S/C12H9N3O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2 |
InChI Key |
RDWDFBCSMUNDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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